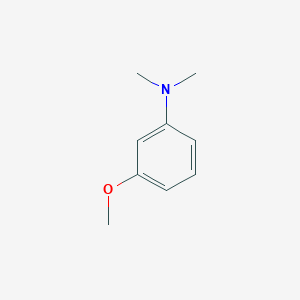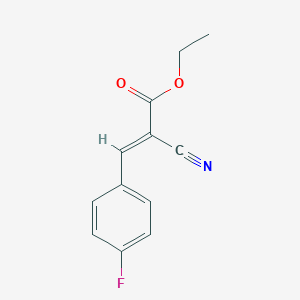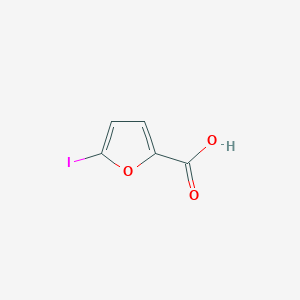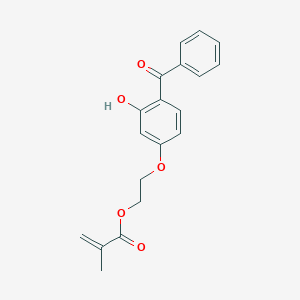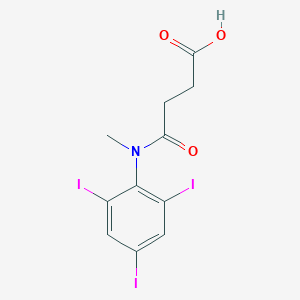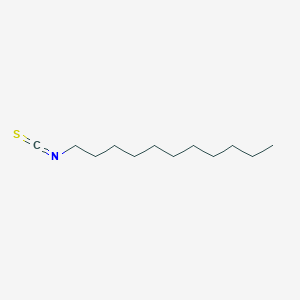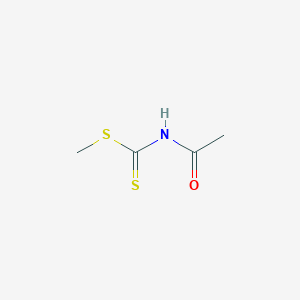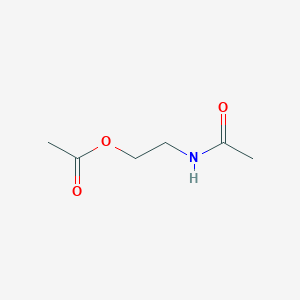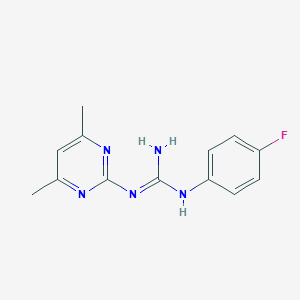![molecular formula C5H9PS4 B099123 4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane CAS No. 18818-33-2](/img/structure/B99123.png)
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[222]octane is a complex organosulfur compound It is characterized by the presence of multiple thiol groups and a cyclic phosphorotetrathioate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane typically involves the reaction of 1,3-propanedithiol with phosphorus pentasulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol groups. The reaction mixture is heated to facilitate the formation of the cyclic phosphorotetrathioate structure.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where 1,3-propanedithiol and phosphorus pentasulfide are reacted in a controlled environment. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the cyclic structure and form linear phosphorotetrathioates.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the thiol groups under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Linear phosphorotetrathioates.
Substitution: Thioethers and other substituted derivatives.
Aplicaciones Científicas De Investigación
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the protection of aldehydes and ketones.
Biology: Investigated for its potential as a biological probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane involves its thiol groups, which can interact with various molecular targets. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. The cyclic phosphorotetrathioate structure can also interact with metal ions, forming chelates and influencing enzymatic activities.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanedithiol: Similar structure but with thiol groups on adjacent carbon atoms.
1,3-Dimercaptopropane: Similar structure but lacks the cyclic phosphorotetrathioate group.
Lipoic Acid: Contains a cyclic disulfide structure but differs in its overall molecular structure.
Uniqueness
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[222]octane is unique due to its combination of multiple thiol groups and a cyclic phosphorotetrathioate structure
Propiedades
Número CAS |
18818-33-2 |
|---|---|
Fórmula molecular |
C5H9PS4 |
Peso molecular |
228.4 g/mol |
Nombre IUPAC |
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C5H9PS4/c1-5-2-8-6(7,9-3-5)10-4-5/h2-4H2,1H3 |
Clave InChI |
FQCUMXAELXKPQO-UHFFFAOYSA-N |
SMILES |
CC12CSP(=S)(SC1)SC2 |
SMILES canónico |
CC12CSP(=S)(SC1)SC2 |
Key on ui other cas no. |
18818-33-2 |
Sinónimos |
4-Methyl-2,6,7-trithia-1-phosphabicyclo[2.2.2]octane1-sulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


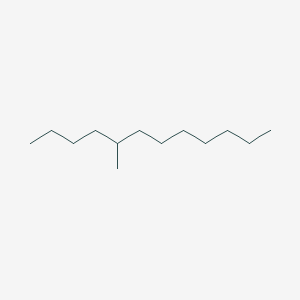
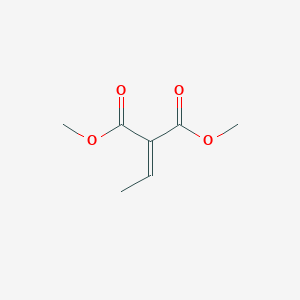
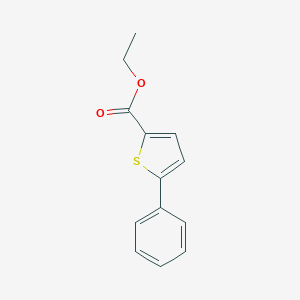
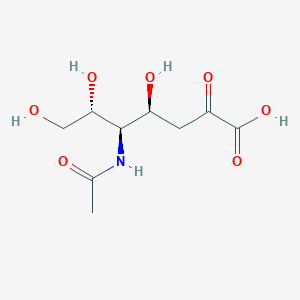
![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)
